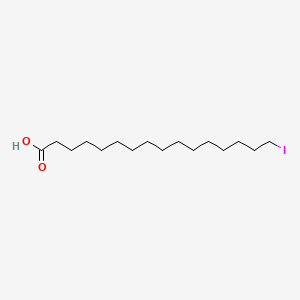
16-Iodohexadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Iodohexadecanoic acid is a long-chain fatty acid derivative characterized by the presence of an iodine atom at the 16th carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-Iodohexadecanoic acid typically involves the iodination of hexadecanoic acid. One common method includes the reaction of hexadecanoic acid with iodine and a suitable oxidizing agent, such as iodic acid, under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform or dichloromethane, at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
16-Iodohexadecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of 16-hydroxyhexadecanoic acid or 16-aminohexadecanoic acid.
Oxidation: Formation of 16-oxohexadecanoic acid.
Reduction: Formation of 16-hydroxyhexadecanoic acid.
Wissenschaftliche Forschungsanwendungen
16-Iodohexadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other iodinated fatty acids and derivatives.
Biology: Employed in studies of fatty acid metabolism and transport in biological systems.
Medicine: Utilized as a radiolabeled tracer in nuclear medicine for imaging and diagnostic purposes, particularly in myocardial metabolism studies
Industry: Applied in the development of specialized lubricants and surfactants.
Wirkmechanismus
The mechanism of action of 16-Iodohexadecanoic acid involves its incorporation into metabolic pathways of fatty acids. In biological systems, it is taken up by cells and undergoes beta-oxidation, releasing iodine ions. These ions can be detected and measured, providing insights into fatty acid metabolism and cellular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
15-p-Iodophenylpentadecanoic acid: Another iodinated fatty acid used in similar applications.
16-Fluorohexadecanoic acid: A fluorinated analog with similar metabolic properties.
Uniqueness
16-Iodohexadecanoic acid is unique due to its specific iodine substitution, which provides distinct radiolabeling properties. This makes it particularly useful in nuclear medicine for imaging and diagnostic purposes, offering advantages over other similar compounds in terms of sensitivity and specificity .
Eigenschaften
CAS-Nummer |
78774-43-3 |
|---|---|
Molekularformel |
C16H31IO2 |
Molekulargewicht |
382.32 g/mol |
IUPAC-Name |
16-iodohexadecanoic acid |
InChI |
InChI=1S/C16H31IO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19) |
InChI-Schlüssel |
RNTWMPKPEATMJA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCC(=O)O)CCCCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















